molecular formula C11H15NOS B14837742 2-Cyclopropoxy-N-methyl-4-(methylthio)aniline

2-Cyclopropoxy-N-methyl-4-(methylthio)aniline

Cat. No.: B14837742
M. Wt: 209.31 g/mol
InChI Key: CZAANNWPHLNHQS-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-N-methyl-4-(methylsulfanyl)aniline is an organic compound with the molecular formula C11H15NOS and a molecular weight of 209.31 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a methyl group, and a methylsulfanyl group attached to an aniline core. It is used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-N-methyl-4-(methylsulfanyl)aniline typically involves the following steps:

    Formation of the Aniline Core: The aniline core can be synthesized through the reduction of nitrobenzene derivatives using reducing agents such as iron powder and hydrochloric acid.

    Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via nucleophilic substitution reactions using cyclopropyl halides.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through thiolation reactions using methylthiol or related reagents.

Industrial Production Methods

Industrial production of 2-Cyclopropoxy-N-methyl-4-(methylsulfanyl)aniline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-N-methyl-4-(methylsulfanyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the aniline core to corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen or the methylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Cyclopropyl halides, methyl iodide, dimethyl sulfate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

2-Cyclopropoxy-N-methyl-4-(methylsulfanyl)aniline is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and as a potential ligand for biological assays.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-N-methyl-4-(methylsulfanyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropoxy-4-(methylsulfanyl)aniline: Similar structure but lacks the N-methyl group.

    2-Cyclopropoxy-N-methyl-4-(methylthio)aniline: Similar structure with a different sulfur-containing group.

Uniqueness

2-Cyclopropoxy-N-methyl-4-(methylsulfanyl)aniline is unique due to the presence of both the cyclopropoxy and methylsulfanyl groups, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H15NOS

Molecular Weight

209.31 g/mol

IUPAC Name

2-cyclopropyloxy-N-methyl-4-methylsulfanylaniline

InChI

InChI=1S/C11H15NOS/c1-12-10-6-5-9(14-2)7-11(10)13-8-3-4-8/h5-8,12H,3-4H2,1-2H3

InChI Key

CZAANNWPHLNHQS-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)SC)OC2CC2

Origin of Product

United States

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